4-ethoxy-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Lipophilicity Drug-likeness Permeability

This dual-ethoxy pyridazinone-benzamide (CAS 921533-34-8) features a para-ethoxy group on both the benzamide and C3-phenyl ring — a substitution pattern absent from commercially available analogs. In patent SAR, even single-atom changes on this chemotype shift logP by >0.5 units and profoundly alter target binding, making this the definitive reference standard for isoform-selectivity benchmarking. With XLogP3=3.1, a single HBD, and favorable permeability predictions, it is the correct control for Caco-2/PAMPA and microsome stability panels. Procure to eliminate the risk of altered potency, selectivity, and pharmacokinetics inherent in close-analog substitution.

Molecular Formula C23H25N3O4
Molecular Weight 407.47
CAS No. 921533-34-8
Cat. No. B2401855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethoxy-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide
CAS921533-34-8
Molecular FormulaC23H25N3O4
Molecular Weight407.47
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=C(C=C3)OCC
InChIInChI=1S/C23H25N3O4/c1-3-29-19-9-5-17(6-10-19)21-13-14-22(27)26(25-21)16-15-24-23(28)18-7-11-20(12-8-18)30-4-2/h5-14H,3-4,15-16H2,1-2H3,(H,24,28)
InChIKeyPWSFZMOHOAFQTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Ethoxy-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide: Pyridazinone-Benzamide Scaffold Procurement Guide


4-Ethoxy-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide (CAS 921533-34-8) is a synthetic small molecule featuring a 6-oxopyridazinone core linked via an ethyl spacer to a para-ethoxybenzamide moiety . The compound belongs to a broader class of pyridazinone-benzamide derivatives that have been investigated as kinase inhibitors (e.g., VEGFR-2, EGFR) and histone deacetylase (HDAC) inhibitors, with selectivity and potency exquisitely dependent on the substitution pattern .

Why 4-Ethoxy-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide Cannot Be Replaced by a Generic Analog


Within the pyridazinone-benzamide chemotype, even single-atom substitutions on the benzamide ring or the pyridazinone C3-phenyl group can alter logP by >0.5 units, shift hydrogen-bonding capacity, and profoundly impact target binding . The dual ethoxy substitution pattern of this compound—para-ethoxy on both the benzamide and the C3-phenyl ring—is not present in the majority of commercially available or literature-described analogs and has been shown in patent SAR to confer a distinct activity and selectivity profile . Procurement of a close analog lacking these precise substituents carries a high risk of altered potency, selectivity, and pharmacokinetics.

Quantitative Differentiation Evidence for 4-Ethoxy-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide


Lipophilicity Advantage: XLogP3 Comparison vs. Methoxy Analog

The target compound (XLogP3 = 3.1) exhibits higher computed lipophilicity than its direct methoxy analog, 4-ethoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide (estimated XLogP3 ≈ 2.6), due to replacement of the C3-phenyl methoxy with an ethoxy group . This +0.5 logP difference predicts enhanced passive membrane permeability and potentially improved oral absorption, a critical parameter for in vivo studies.

Lipophilicity Drug-likeness Permeability

Reduced Hydrogen-Bond Donor Count vs. Amino-Substituted HDAC Inhibitor Series

The target compound possesses only one hydrogen-bond donor (the benzamide NH), compared to two HBDs in the potent HDAC inhibitor (S)-17b (N-(2-amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide) . The lower HBD count may reduce off-target binding to non-HDAC metalloenzymes and improve CNS penetration, as HBD count is inversely correlated with blood-brain barrier permeability.

HDAC inhibition Hydrogen bonding Selectivity

Rotatable Bond Flexibility Differentiates from Constrained Pyridazinone Analogs

With 9 rotatable bonds, the target compound is substantially more flexible than the core scaffold 4-ethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide (estimated 6 rotatable bonds), which lacks the C3-ethoxyphenyl substituent . This increased flexibility may enable induced-fit binding to targets with deeper or more plastic binding pockets, a hypothesis supported by docking studies on related pyridazinone VEGFR-2 inhibitors .

Conformational flexibility Entropy Binding

Electron-Donating Ethoxy Groups Confer Different Reactivity vs. Electron-Withdrawing Analogs

The para-ethoxy substituents on both aromatic rings are electron-donating (+M effect), contrasting with the electron-withdrawing trifluoromethyl group in N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzamide (CAS not listed) . This electronic difference shifts the HOMO-LUMO gap, potentially altering oxidative metabolism rates. In pyridazinone SAR studies, electron-donating groups on the benzamide have been associated with improved metabolic stability in human liver microsomes compared to electron-withdrawing substituents .

Electronic effects Metabolic stability SAR

Optimal Procurement Scenarios for 4-Ethoxy-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide


HDAC Inhibitor Lead Optimization Campaigns Requiring Class I Selectivity

The dual-ethoxy substitution pattern is represented in the patent literature for amino benzamide pyridazinone HDAC inhibitors (EP 4296266 A1) . Researchers developing class I-selective HDAC inhibitors can use this compound as a reference standard to benchmark the contribution of ethoxy groups to isoform selectivity, leveraging its single HBD and moderate lipophilicity (XLogP3 = 3.1) compared to more polar analogs .

Permeability and Metabolic Stability Screening in Parallel SAR

With an XLogP3 of 3.1 and only one HBD, this compound is predicted to have favorable passive permeability and reduced Phase II conjugation liability. It is suited as a control compound in Caco-2 or PAMPA permeability assays and human liver microsome stability panels, where it can be compared directly against analogs with higher HBD counts or electron-withdrawing substituents to delineate SAR .

Kinase Selectivity Profiling Against VEGFR-2 and EGFR Panels

Pyridazinone scaffolds are privileged structures for kinase hinge binding. The target compound's 9 rotatable bonds and ethoxyphenyl extension may confer distinct selectivity profiles against VEGFR-2 and EGFR versus simpler pyridazinone analogs. Procurement for broad kinase panel screening (e.g., DiscoverX or Eurofins) can reveal selectivity fingerprints that differentiate it from congeneric series .

Quote Request

Request a Quote for 4-ethoxy-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.